molecular formula C11H14INO2 B14847222 3-Cyclopropoxy-5-iodo-4-isopropoxypyridine

3-Cyclopropoxy-5-iodo-4-isopropoxypyridine

Katalognummer: B14847222
Molekulargewicht: 319.14 g/mol
InChI-Schlüssel: UNFIDVHHJLORKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclopropoxy-5-iodo-4-isopropoxypyridine is a heterocyclic organic compound with the molecular formula C11H14INO2 This compound is characterized by the presence of a pyridine ring substituted with cyclopropoxy, isopropoxy, and iodine groups

Vorbereitungsmethoden

The synthesis of 3-Cyclopropoxy-5-iodo-4-isopropoxypyridine typically involves the halogenation of a pyridine derivative. . The reaction conditions often require the use of specific catalysts and reagents to ensure the selective substitution of the desired positions on the pyridine ring.

Analyse Chemischer Reaktionen

3-Cyclopropoxy-5-iodo-4-isopropoxypyridine can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Wissenschaftliche Forschungsanwendungen

3-Cyclopropoxy-5-iodo-4-isopropoxypyridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Cyclopropoxy-5-iodo-4-isopropoxypyridine involves its interaction with specific molecular targets. The presence of the iodine atom and the cyclopropoxy and isopropoxy groups allows the compound to engage in various chemical interactions, influencing biological pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

3-Cyclopropoxy-5-iodo-4-isopropoxypyridine can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C11H14INO2

Molekulargewicht

319.14 g/mol

IUPAC-Name

3-cyclopropyloxy-5-iodo-4-propan-2-yloxypyridine

InChI

InChI=1S/C11H14INO2/c1-7(2)14-11-9(12)5-13-6-10(11)15-8-3-4-8/h5-8H,3-4H2,1-2H3

InChI-Schlüssel

UNFIDVHHJLORKX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C(C=NC=C1OC2CC2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.